molecular formula C17H24O9 B12005658 3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid CAS No. 13391-11-2

3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid

Cat. No.: B12005658
CAS No.: 13391-11-2
M. Wt: 372.4 g/mol
InChI Key: JSKOEDSLYAEINT-UHFFFAOYSA-N
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Description

3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is a complex organic compound with the molecular formula C17H24O9 This compound features a cyclopentane ring substituted with four propanoic acid groups and an oxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes a series of functional group transformations to introduce the oxo and propanoic acid groups. The key steps include:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Addition of Propanoic Acid Groups: The propanoic acid groups are added through alkylation reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The propanoic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., PCl5), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Oxocyclobutanecarboxylic acid: A simpler analog with a similar oxo group but a smaller ring structure.

    Cyclopentaneacetic acid: Lacks the oxo group but shares the cyclopentane ring and carboxylic acid functionality.

Uniqueness

3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is unique due to its combination of multiple propanoic acid groups and an oxo group on a cyclopentane ring. This structure provides distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.

Properties

CAS No.

13391-11-2

Molecular Formula

C17H24O9

Molecular Weight

372.4 g/mol

IUPAC Name

3-[1,3,3-tris(2-carboxyethyl)-2-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C17H24O9/c18-11(19)1-5-16(6-2-12(20)21)9-10-17(15(16)26,7-3-13(22)23)8-4-14(24)25/h1-10H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)

InChI Key

JSKOEDSLYAEINT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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